N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide

PHOSPHO1 inhibition Chemical biology Benzothiazole pharmacology

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 886945-50-2) is a synthetic benzothiazole-benzamide conjugate. The MeSH database notes its structure maps to benzamide and benzothiazole classes, with a primary literature source referencing a PHOSPHO1 inhibitor, though the detailed identity requires confirmation.

Molecular Formula C23H21N3O2S
Molecular Weight 403.5
CAS No. 886945-50-2
Cat. No. B2363775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
CAS886945-50-2
Molecular FormulaC23H21N3O2S
Molecular Weight403.5
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C23H21N3O2S/c1-15-10-20-21(11-16(15)2)29-23(25-20)26(14-17-6-5-9-24-13-17)22(27)18-7-4-8-19(12-18)28-3/h4-13H,14H2,1-3H3
InChIKeyYQDFCBVXKHBZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 886945-50-2)


N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 886945-50-2) is a synthetic benzothiazole-benzamide conjugate. The MeSH database notes its structure maps to benzamide and benzothiazole classes, with a primary literature source referencing a PHOSPHO1 inhibitor, though the detailed identity requires confirmation [1]. No other authoritative databases, primary research papers, or patents with quantitative pharmacological data for this exact compound were located within the permitted source scope.

Why N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide Cannot Be Replaced by In-Class Analogs Without Verification


Without published head-to-head or cross-study data, any claim of differentiation is speculative. Close structural analogs, such as the 4-methoxy regioisomer (CAS not available) or compounds with alternative benzothiazole substitutions, may exhibit divergent target affinity, selectivity, or pharmacokinetics . Generic substitution is therefore not supported; no evidence exists to confirm functional equivalence or superiority, making experimental verification mandatory for any selection decision.

Quantitative Differentiation Evidence for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide


Critical Data Gap: Absence of Verifiable Comparative Data

No quantitative comparative data (e.g., IC50, Ki, selectivity panels, ADMET, in vivo efficacy) for this exact compound versus any defined comparator were retrievable from non-excluded sources. A MeSH record associates a compound with an identical structural class with PHOSPHO1 inhibition, but the linked primary source could not be verified as referring to CAS 886945-50-2 [1]. Therefore, no evidence dimension meets the minimum admission criteria for a comparator-based claim.

PHOSPHO1 inhibition Chemical biology Benzothiazole pharmacology

Conditional Application Scenarios for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide Based on Available Data


Exploratory Phosphatase Inhibition Screening

If the unconfirmed link to PHOSPHO1 inhibition is substantiated, this compound could serve as a starting point for chemical biology studies of skeletal mineralization or soft-tissue ossification, analogous to known PHOSPHO1 probes. However, this scenario is entirely contingent on first confirming the target and potency.

Analog Confirmation in Structure-Activity Relationship (SAR) Studies

The compound may be useful as a comparator in SAR studies of benzothiazole-benzamide libraries, specifically to probe the effect of the 3-methoxy positional isomerism versus the 4-methoxy regioisomer. Any such use requires direct, controlled experimentation to generate the missing comparative data.

Method Development or Analytical Reference Standard Use

If procured with a certificate of analysis (e.g., purity >95%, identity by NMR and LCMS), the compound could serve as an analytical reference for LC-MS or HPLC method development. This utility is independent of biological activity and relies solely on chemical purity.

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